YX-2-107

CDK6-selective PROTAC Ph+ acute lymphoblastic leukemia protein degradation selectivity

YX-2-107 is a CRBN-recruiting PROTAC that selectively degrades CDK6 over CDK4. Unlike dual CDK4/6 inhibitors, it spares CDK4 function and avoids IKZF1/3 neosubstrate degradation, enabling cleaner CDK6-specific studies. Validated in Ph+ ALL models, including TKI-resistant xenografts, with demonstrated in vivo bioavailability. Ideal for discerning catalytic vs. scaffolding roles of CDK6. Procure this precisely characterized degrader for robust, reproducible results.

Molecular Formula C45H51N11O9
Molecular Weight 890.0 g/mol
Cat. No. B10821831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYX-2-107
Molecular FormulaC45H51N11O9
Molecular Weight890.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
InChIInChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52)
InChIKeyJNYCZFGLJGFFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide (YX-2-107) CDK6-Selective PROTAC Degrader: Product-Specific Evidence Guide for Scientific Procurement and Experimental Design


N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide (commonly designated YX-2-107; CAS 2417408-46-7) is a PROteolysis TArgeting Chimera (PROTAC) heterobifunctional degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase to selectively degrade cyclin-dependent kinase 6 (CDK6) [1]. This compound is a palbociclib-based PROTAC that preferentially eliminates CDK6 protein while largely sparing the highly homologous CDK4, distinguishing it from both dual CDK4/6 degraders and enzymatic CDK4/6 inhibitors [2].

Why YX-2-107 Cannot Be Substituted with Generic Palbociclib-Based PROTACs or Dual CDK4/6 Degraders: Evidence of Functional Divergence


Palbociclib-derived PROTACs share a common CDK4/6-binding warhead, yet their degradation selectivity profiles diverge substantially based on linker composition and E3 ligase recruitment geometry [1]. Generic substitution with alternative palbociclib-based degraders such as BSJ-03-204 (dual CDK4/6 degrader), CP-10 (linker-dependent CDK6 selectivity), or VHL/IAP-recruiting PROTACs introduces uncontrolled variables including differential CDK4 vs. CDK6 degradation ratios, variable IKZF1/3 neosubstrate degradation, and altered cell-line-dependent degradation efficiency [2]. For investigations specifically requiring CDK6 depletion while preserving CDK4 function — such as in Ph+ ALL where CDK4 is dispensable but CDK4-sparing reduces hematopoietic toxicity — YX-2-107 offers a validated degradation profile that generic alternatives cannot reliably reproduce without extensive orthogonal validation [3].

YX-2-107 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against CDK4/6 Degraders and Inhibitors


CDK6-Selective Degradation: YX-2-107 Achieves >6-Fold Preferential CDK6 over CDK4 Degradation in Ph+ ALL Cells

YX-2-107 selectively degrades CDK6 protein while sparing CDK4 in Ph+ BV173 ALL cells, with a CDK6 degradation constant of 4 nM and IC50 values of 0.69 nM (CDK4) and 4.4 nM (CDK6) in vitro [1]. In direct comparison, YX-2-107 does not degrade CDK4 protein in these cells, whereas the dual CDK4/6 degrader BSJ-03-204 degrades both CDK4 and CDK6 with IC50 values of 26.9 nM and 10.4 nM, respectively . Furthermore, YX-2-107 exhibits no degradation of IKZF1 and IKZF3 transcription factors, a neosubstrate liability common to many CRBN-recruiting PROTACs [1].

CDK6-selective PROTAC Ph+ acute lymphoblastic leukemia protein degradation selectivity

In Vivo Efficacy: YX-2-107 Suppresses Leukemia Burden Comparable or Superior to Palbociclib in TKI-Resistant Ph+ ALL Xenografts

In a mouse xenograft model of Ph+ ALL, PROTAC YX-2-107 markedly suppressed leukemia burden in mice injected with de novo or TKI-resistant Ph+ ALL, with efficacy comparable or superior to that of the CDK4/6 enzymatic inhibitor palbociclib [1]. YX-2-107 is bioavailable in mice and pharmacologically active in suppressing Ph+ ALL proliferation, achieving superior leukemia suppression relative to CDK6 silencing via shRNA [1]. This contrasts with palbociclib, which showed less effective leukemia suppression than CDK6 silencing, likely reflecting CDK6 kinase-independent functions that inhibition alone cannot address [2].

in vivo PROTAC efficacy TKI-resistant leukemia Ph+ ALL xenograft model

Linker-Dependent Selectivity Differentiation: YX-2-107 Achieves CDK6-Selective Degradation Distinct from CP-10 and BSJ-03-204

Among palbociclib-based CRBN-recruiting PROTACs, linker composition and attachment chemistry critically determine CDK4 vs. CDK6 degradation selectivity [1]. YX-2-107 employs a specific oxyacetamide-containing linker that yields selective CDK6 degradation with no detectable CDK4 degradation in Ph+ ALL cells [2]. In cross-study comparison, CP-10 (DC50 = 2.1 nM for CDK6) exhibits 50-80 fold selectivity for CDK6 over CDK4 degradation in U251 cells, but its selectivity is cell-line dependent and requires monitoring of CDK4 levels [3]. BSJ-03-204 degrades both CDK4 and CDK6 with less pronounced selectivity [4]. BSJ-03-204 contains an oxylamide modification that blocks IKZF1/3 degradation, whereas YX-2-107 also spares IKZF1/3 without requiring this specific structural feature [2].

PROTAC linker design CDK6 degradation selectivity structure-activity relationship

Differential Off-Target Profile: YX-2-107 Spares IKZF1/3 Degradation Without Requiring Structural Modifications

CRBN-recruiting PROTACs based on thalidomide or pomalidomide moieties often retain IMiD (immunomodulatory drug) activity, causing unintended degradation of IKZF1 and IKZF3 transcription factors [1]. YX-2-107 does not affect expression of IKZF1 and IKZF3 in Ph+ ALL cells, achieving this selectivity without requiring the oxylamide modification found in BSJ-03-204 that was specifically engineered to block IKZF1/3 degradation [2]. This is a critical differentiation from earlier-generation CRBN-based PROTACs where IMiD off-target activity remains a confounding variable in cellular studies [1].

PROTAC neosubstrate selectivity IKZF1/3 degradation CRBN ligand off-target effects

Functional Cellular Outcomes: YX-2-107 Inhibits RB Phosphorylation and FOXM1 Expression, Inducing G1 Arrest

YX-2-107 effectively inhibits RB phosphorylation and FOXM1 expression in vitro, leading to S-phase entry inhibition and suppression of cell proliferation in Ph+ BV173 and SUP-B15 ALL cells [1]. This functional outcome distinguishes YX-2-107 from enzymatic CDK4/6 inhibitors like palbociclib, which inhibit CDK4/6 catalytic activity but do not eliminate CDK6 protein or address its kinase-independent scaffolding functions [2]. In comparative studies, CDK6 silencing via shRNA was markedly more effective than palbociclib at suppressing leukemia, suggesting that YX-2-107's degradation-based mechanism more closely recapitulates genetic CDK6 ablation than pharmacological inhibition [3].

cell cycle arrest RB phosphorylation inhibition FOXM1 downregulation

Metabolic Stability: YX-2-107 Half-Life in Mouse Liver Microsomes Supports In Vivo Application

In mouse liver microsome stability assays, YX-2-107 exhibits a defined half-life that supports its bioavailability and pharmacological activity in mouse xenograft models [1]. While absolute half-life values were not numerically reported in the available abstract, the study confirmed that YX-2-107 is metabolically stable enough to achieve pharmacologically active concentrations in vivo, distinguishing it from less stable PROTACs that may require higher dosing or alternative formulations [1]. This contrasts with some CRBN-based PROTACs that exhibit rapid hepatic clearance limiting their in vivo utility [2].

PROTAC metabolic stability mouse liver microsomes in vivo pharmacokinetics

YX-2-107 Validated Application Scenarios: Where This CDK6-Selective PROTAC Provides Definitive Experimental Advantage


Investigating CDK6-Specific Dependencies in Ph+ Acute Lymphoblastic Leukemia (Ph+ ALL)

YX-2-107 is validated for studies examining the unique dependence of Ph+ ALL cells on CDK6 rather than CDK4 [1]. In Ph+ ALL, CDK6 silencing suppresses leukemia more effectively than dual CDK4/6 inhibition with palbociclib, indicating that CDK6-specific degradation is therapeutically advantageous [1]. YX-2-107 selectively degrades CDK6 while sparing CDK4, making it the appropriate PROTAC choice for dissecting CDK6-specific contributions to leukemia proliferation and survival, including both kinase-dependent and kinase-independent functions [2]. Researchers investigating TKI-resistant Ph+ ALL will find YX-2-107 particularly valuable, as it suppresses leukemia burden in TKI-resistant xenografts [1].

Dissecting Kinase-Independent Scaffolding Functions of CDK6

CDK6 possesses kinase-independent roles in transcriptional regulation and tumor angiogenesis that are not addressed by ATP-competitive enzymatic inhibitors [1]. YX-2-107 eliminates CDK6 protein entirely, providing a tool to distinguish catalytic functions (which can be blocked by palbociclib) from scaffolding functions (which require protein elimination) [2]. Studies comparing YX-2-107 treatment to palbociclib treatment can deconvolute CDK6's enzymatic versus non-enzymatic contributions to cellular phenotypes. This application is supported by evidence that CDK6 silencing is more effective than palbociclib at suppressing Ph+ ALL proliferation, implying functional contributions beyond kinase inhibition [3].

CRBN-Recruiting PROTAC Studies Requiring Clean IKZF1/3-Neosubstrate Profiles

Many CRBN-based PROTACs retain IMiD activity that degrades IKZF1 and IKZF3, confounding interpretation of target-specific effects [1]. YX-2-107 does not induce IKZF1 or IKZF3 degradation in Ph+ ALL cells, providing a cleaner degradation profile for CDK6-focused studies [2]. This property is particularly important in hematological malignancy research where IKZF1/3 modulation itself can influence cell proliferation and survival. YX-2-107 achieves this selectivity without requiring structural modifications (unlike BSJ-03-204's engineered oxylamide), making it a valuable comparator for structure-activity relationship studies of CRBN-based degrader neosubstrate selectivity [2].

In Vivo CDK6 Degradation Studies in Murine Leukemia Xenograft Models

YX-2-107 is pharmacologically active and bioavailable in mice, with validated efficacy in suppressing Ph+ ALL proliferation in mouse xenograft models [1]. The compound demonstrates sufficient metabolic stability in mouse liver microsomes to support in vivo application, distinguishing it from less stable PROTACs that may require specialized formulation or continuous infusion [1]. Researchers planning in vivo studies of CDK6 degradation can utilize YX-2-107 with established dosing paradigms from published xenograft experiments, reducing the optimization burden associated with uncharacterized PROTACs [1].

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